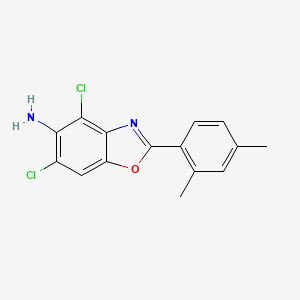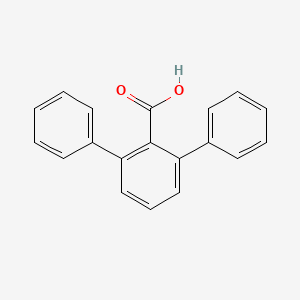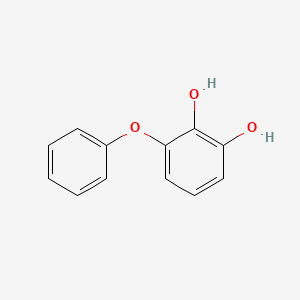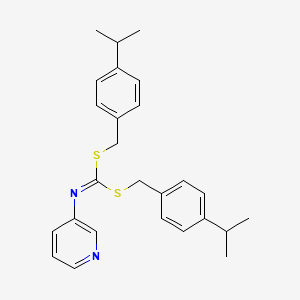
3-Ethylpiperazine-2,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylpiperazine-2,5-dithione is an organic compound with the molecular formula C6H10N2S2 It is a derivative of piperazine, characterized by the presence of two sulfur atoms in the 2 and 5 positions of the piperazine ring, and an ethyl group attached to the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpiperazine-2,5-dithione typically involves the reaction of piperazine derivatives with sulfur-containing reagents. One common method is the reaction of 3-ethylpiperazine with carbon disulfide (CS2) under basic conditions to form the dithione derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Ethylpiperazine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether groups.
Substitution: The ethyl group or the sulfur atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-Ethylpiperazine-2,5-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-Ethylpiperazine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-Ethylpiperazine-2,3-dione: This compound is similar in structure but has a different arrangement of sulfur atoms.
3-Ethylpiperazine-2,5-dione: Another closely related compound with a different functional group at the 2 and 5 positions.
Uniqueness
3-Ethylpiperazine-2,5-dithione is unique due to the presence of two sulfur atoms in the piperazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of sulfur-containing heterocycles and in biological research.
特性
CAS番号 |
52092-41-8 |
|---|---|
分子式 |
C6H10N2S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
3-ethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C6H10N2S2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9) |
InChIキー |
KFROJVZGOCPKLR-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=S)NCC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)





![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)


![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)

![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

